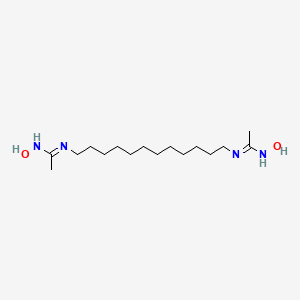![molecular formula C15H31ClO2Si B12590372 6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol CAS No. 651325-33-6](/img/structure/B12590372.png)
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol is a chemical compound with a complex structure that includes a chloro group, a silyl ether, and an enol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a hexenol derivative followed by silylation with tri(propan-2-yl)silyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the silylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hexenol derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base and a suitable solvent such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hexenol derivatives.
Substitution: Formation of various substituted hexenol derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The silyl ether group can protect the enol functionality during chemical reactions, allowing for selective transformations.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol: Unique due to the presence of both a chloro group and a silyl ether.
6-Chlorohex-3-en-1-ol: Lacks the silyl ether group, making it less stable in certain reactions.
5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol: Lacks the chloro group, resulting in different reactivity.
Uniqueness
The combination of a chloro group and a silyl ether in this compound provides unique reactivity and stability, making it a valuable compound in synthetic chemistry and various applications.
Properties
CAS No. |
651325-33-6 |
|---|---|
Molecular Formula |
C15H31ClO2Si |
Molecular Weight |
306.94 g/mol |
IUPAC Name |
6-chloro-5-tri(propan-2-yl)silyloxyhex-3-en-1-ol |
InChI |
InChI=1S/C15H31ClO2Si/c1-12(2)19(13(3)4,14(5)6)18-15(11-16)9-7-8-10-17/h7,9,12-15,17H,8,10-11H2,1-6H3 |
InChI Key |
JHXDUKPEZZAQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(CCl)C=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


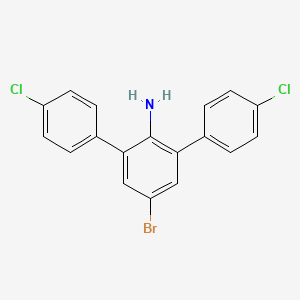
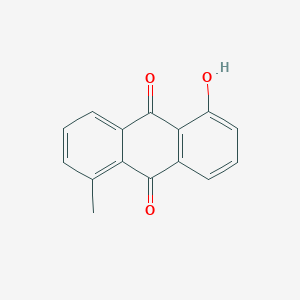
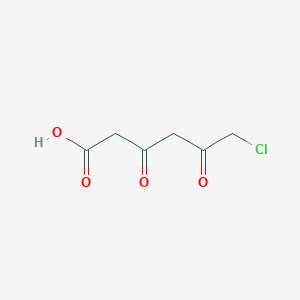
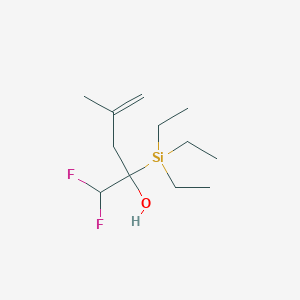

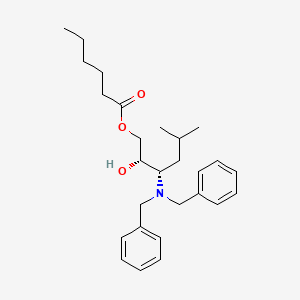
![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)

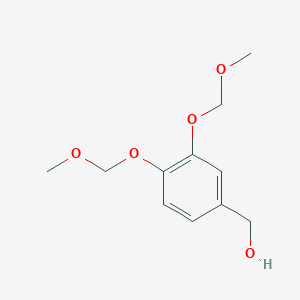
![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)
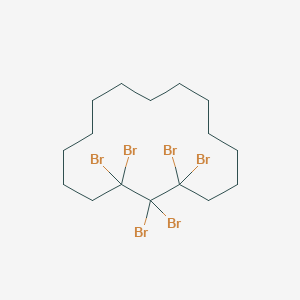
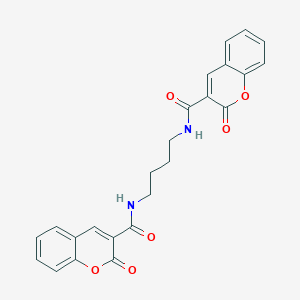
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
